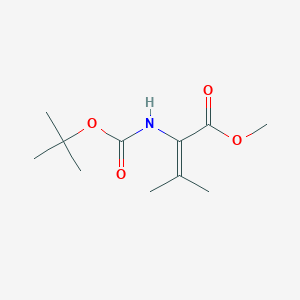

Methyl 2-(Boc-amino)-3-methyl-2-butenoate

説明

Methyl 2-(Boc-amino)-3-methyl-2-butenoate is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group on the amino moiety and a methyl ester on the carboxylate. This compound is widely utilized in peptide synthesis and medicinal chemistry due to its stability under basic conditions and ease of deprotection under acidic conditions . The Boc group shields the amine during coupling reactions, while the α,β-unsaturated ester backbone enhances reactivity in cyclization and conjugate addition processes. Its structural uniqueness lies in the combination of steric protection and electronic activation, making it a versatile intermediate for heterocycle and peptidomimetic synthesis .

特性

分子式 |

C11H19NO4 |

|---|---|

分子量 |

229.27 g/mol |

IUPAC名 |

methyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoate |

InChI |

InChI=1S/C11H19NO4/c1-7(2)8(9(13)15-6)12-10(14)16-11(3,4)5/h1-6H3,(H,12,14) |

InChIキー |

VANRTNRYGXJZRQ-UHFFFAOYSA-N |

正規SMILES |

CC(=C(C(=O)OC)NC(=O)OC(C)(C)C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(Boc-amino)-3-methyl-2-butenoate typically involves the protection of an amino group with a Boc group. This can be achieved through the reaction of the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production of Boc-protected compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

化学反応の分析

Types of Reactions

Methyl 2-(Boc-amino)-3-methyl-2-butenoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

科学的研究の応用

Methyl 2-(Boc-amino)-3-methyl-2-butenoate has several applications in scientific research:

Chemistry: Used in the synthesis of peptides and other complex molecules where selective protection of amino groups is required.

Biology: Employed in the modification of biomolecules for studying protein interactions and functions.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.

作用機序

The mechanism of action of Methyl 2-(Boc-amino)-3-methyl-2-butenoate involves the protection of the amino group by the Boc group. The Boc group is stable under basic and nucleophilic conditions but can be cleaved under acidic conditions. This selective deprotection allows for the stepwise synthesis of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized .

類似化合物との比較

Structural Comparison with Similar Compounds

Methyl 2-(Boc-amino)-3-methyl-2-butenoate belongs to a family of Boc-protected amino acid esters. Below is a comparative analysis with structurally analogous compounds:

Key Observations :

- Functional Groups: Unlike Methyl 3-methyl-2-butenoate (lacking an amino group), the Boc-amino derivatives are tailored for peptide and drug synthesis. The Boc group enables selective deprotection, critical for sequential coupling .

- Substituent Effects : Bromo or iodo substituents (e.g., AS131439) enhance electrophilicity for nucleophilic substitutions, while aromatic groups (e.g., AS104654) improve binding affinity in drug candidates .

- Protection Strategies : Fmoc-protected analogs (e.g., AS115975) are preferred in automated peptide synthesis due to UV-monitorable deprotection, whereas Boc is favored in solution-phase chemistry .

Comparison with Analogous Syntheses :

- AS104654: Synthesized via Boc protection of 2-amino-2-(4-ethylphenyl)acetic acid, followed by esterification. The bulky 4-ethylphenyl group necessitates extended reaction times compared to aliphatic analogs .

- AS131439: Incorporates a bromopentanoate chain, requiring halogenation post-Boc protection to avoid side reactions .

Physicochemical Properties

- Solubility : Moderate in polar aprotic solvents (DMF, DCM) due to Boc and ester groups.

- Stability : Boc protection enhances stability in basic media but requires acidic deprotection (TFA or HCl/dioxane) .

Regulatory and Market Considerations

- Purity Standards: Pharmaceutical-grade Boc-amino esters require ≥98% purity (HPLC), contrasting with ≥95% for industrial esters .

- Regulatory Compliance : Compounds like AS104654 and AS131439 are catalogued under REACH and FDA guidelines for preclinical use .

生物活性

Methyl 2-(Boc-amino)-3-methyl-2-butenoate, commonly referred to as a Boc-protected amino acid derivative, is a compound of significant interest in organic synthesis and medicinal chemistry. Its biological activity is primarily attributed to its role as a precursor for various bioactive molecules, including tetramic acids and other nitrogen-containing heterocycles. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

The biological activity of Methyl 2-(Boc-amino)-3-methyl-2-butenoate is largely linked to its ability to undergo cyclization reactions, which lead to the formation of biologically active tetramic acids. These compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. The cyclization mechanism typically involves the formation of an anion through proton abstraction from the nitrogen atom, facilitating the ring closure necessary for tetramic acid formation .

Synthesis and Derivatives

The compound can be synthesized through various methods, including base-promoted C-acylation reactions. For instance, the N-hydroxysuccinimide ester of Boc-sarcosine has been shown to effectively acylate alkyl cyanoacetates under basic conditions, yielding derivatives that can be further transformed into tetramic acids . This versatility in synthesis allows for the exploration of numerous derivatives with potentially enhanced biological activities.

Case Studies and Research Findings

- Antibacterial Activity : A study demonstrated that derivatives of Methyl 2-(Boc-amino)-3-methyl-2-butenoate exhibited significant antibacterial properties against various strains of bacteria. The minimum inhibitory concentration (MIC) values ranged from 9-11 μg/mL against resistant strains like MRSA .

- Antifungal Properties : Research indicated that certain derivatives showed promising antifungal activity with MIC values comparable to established antifungal agents. For instance, modifications to the compound's structure resulted in enhanced efficacy against Candida albicans and other fungal pathogens .

- Cytotoxicity : The cytotoxic effects of compounds derived from Methyl 2-(Boc-amino)-3-methyl-2-butenoate have been evaluated in several studies. Notably, some derivatives exhibited IC50 values as low as 3.30 μg/mL against normal cell lines (Vero cells), indicating their potential for selective toxicity towards cancer cells while sparing healthy tissues .

Data Table: Summary of Biological Activities

| Activity | Tested Compounds | MIC/IC50 Values | Remarks |

|---|---|---|---|

| Antibacterial | Various derivatives | 9-11 μg/mL (MRSA) | Effective against resistant bacterial strains |

| Antifungal | Modified derivatives | Comparable to standard drugs | Effective against Candida albicans |

| Cytotoxicity | Selected derivatives | IC50 = 3.30 μg/mL | Selective toxicity towards cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。